molecular formula C7H7NO3S B2711514 (2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid CAS No. 1937211-73-8

(2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B2711514
CAS No.: 1937211-73-8
M. Wt: 185.2
InChI Key: FBXJZFWIOYXJNC-NSCUHMNNSA-N
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Description

(2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 3-methoxy-1,2-thiazole with an appropriate aldehyde or ketone, followed by a Knoevenagel condensation reaction to introduce the propenoic acid moiety. The reaction conditions typically involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced propanoic acid derivatives, and various substituted thiazole derivatives.

Scientific Research Applications

(2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

    Methoxy-thiazole: Similar to (2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid but without the propenoic acid moiety.

    Propenoic acid derivatives: Compounds with a propenoic acid moiety but different substituents on the thiazole ring.

Uniqueness

This compound is unique due to the combination of the methoxy-thiazole and propenoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-11-6-4-5(12-8-6)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJZFWIOYXJNC-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NSC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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